

A Comparative Guide to the Mechanical Properties of 3D Printed PMMA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Poly(methylmethacrylate)*

Cat. No.: B3431434

[Get Quote](#)

For researchers, scientists, and drug development professionals leveraging the precision of 3D printing, understanding the mechanical characteristics of the chosen material is paramount. Polymethyl Methacrylate (PMMA), a biocompatible and transparent thermoplastic, is increasingly utilized in applications ranging from microfluidics to custom laboratory equipment and medical devices. This guide provides an objective comparison of the mechanical properties of 3D printed PMMA parts against conventionally manufactured PMMA and other common 3D printing polymers, supported by experimental data and detailed testing protocols.

Performance Snapshot: PMMA in the 3D Printing Landscape

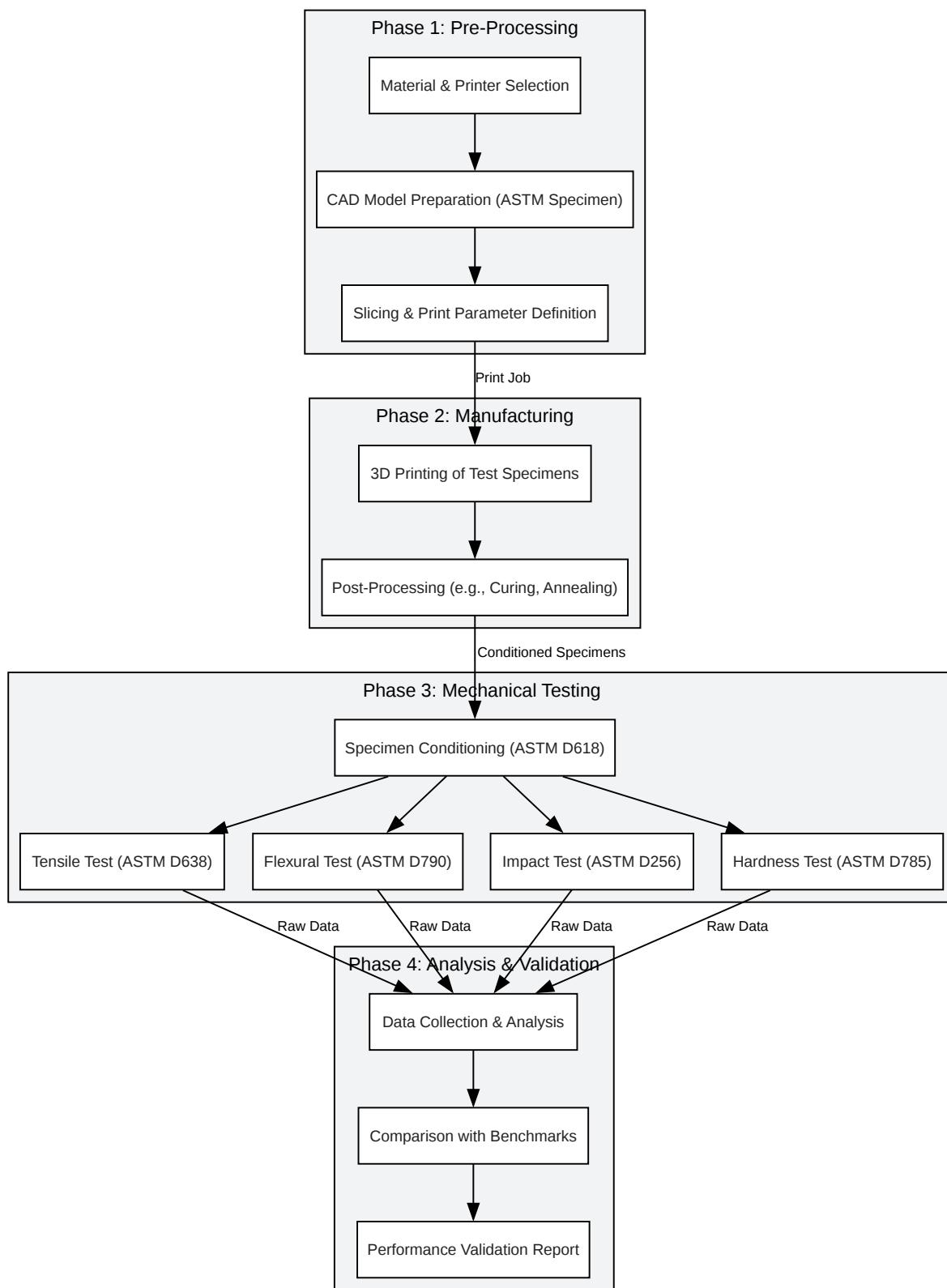
3D printed PMMA offers a unique combination of optical clarity, rigidity, and biocompatibility. However, its mechanical properties are inherently influenced by the chosen 3D printing technology—primarily Fused Deposition Modeling (FDM) and Stereolithography (SLA) or Digital Light Processing (DLP)—and can differ significantly from its injection-molded or cast counterparts. The layered nature of additive manufacturing can introduce anisotropy, where the mechanical strength varies depending on the orientation of the printed part.

Comparative Analysis of Mechanical Properties

The following tables summarize the key mechanical properties of 3D printed PMMA and compare them with conventionally manufactured PMMA and other widely used 3D printing materials such as ABS, PLA, and PETG.

Table 1: Mechanical Properties of 3D Printed PMMA vs. Conventional PMMA

Property	3D Printed PMMA (FDM)	3D Printed PMMA (SLA/DLP)	Conventional PMMA (Injection Molded/Cast)
Tensile Strength (MPa)	30 - 50	40 - 60	50 - 80
Tensile Modulus (GPa)	1.8 - 2.5	2.0 - 3.0	2.4 - 3.3
Flexural Strength (MPa)	60 - 90	70 - 110	80 - 130
Flexural Modulus (GPa)	2.0 - 2.8	2.2 - 3.2	2.5 - 3.5
Izod Impact Strength (J/m)	15 - 30	20 - 40	20 - 50
Rockwell Hardness	M70 - M90	M85 - M100	M90 - M105


Table 2: 3D Printed PMMA vs. Other Common 3D Printing Polymers (FDM)

Property	PMMA	ABS	PLA	PETG
Tensile Strength (MPa)	30 - 50	30 - 50	40 - 70	40 - 60
Tensile Modulus (GPa)	1.8 - 2.5	1.5 - 2.5	2.5 - 4.0	1.8 - 2.5
Flexural Strength (MPa)	60 - 90	50 - 80	70 - 110	60 - 90
Flexural Modulus (GPa)	2.0 - 2.8	1.8 - 2.8	2.8 - 4.5	2.0 - 2.8
Izod Impact Strength (J/m)	15 - 30	100 - 300	15 - 35	50 - 100
Rockwell Hardness	M70 - M90	R95 - R115	M80 - M100	R100 - R110

Experimental Workflow for Mechanical Validation

A systematic approach is crucial for validating the mechanical properties of 3D printed parts.

The following diagram illustrates a typical workflow, from material selection to final data analysis.

[Click to download full resolution via product page](#)

Experimental workflow for mechanical property validation.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on standardized testing procedures. The following are summaries of the ASTM protocols for the key mechanical tests.

Tensile Testing (ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the material.

Methodology:

- Specimen: A dumbbell-shaped specimen (Type I is preferred) is printed.[\[1\]](#)
- Apparatus: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force.[\[2\]](#) An extensometer is used to measure the elongation of the specimen.
- Procedure: The specimen is mounted in the grips of the testing machine and pulled apart at a constant crosshead speed until it fractures.[\[3\]](#) The force and elongation are recorded throughout the test.
- Calculations:
 - Tensile Strength = Maximum Load / Original Cross-Sectional Area
 - Tensile Modulus = Stress / Strain (in the linear elastic region)
 - Elongation at Break = ((Final Length - Initial Length) / Initial Length) * 100

Flexural Testing (ASTM D790)

Objective: To measure the flexural strength and flexural modulus of the material, indicating its stiffness and resistance to bending.

Methodology:

- Specimen: A rectangular bar of specified dimensions is used.[\[4\]](#)

- Apparatus: A universal testing machine with a three-point bending fixture.[5]
- Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate until the specimen fractures or reaches a specified strain (typically 5%).[5]
- Calculations:
 - Flexural Strength = $(3 * \text{Load} * \text{Span}) / (2 * \text{Width} * \text{Thickness}^2)$
 - Flexural Modulus is calculated from the slope of the stress-strain curve in the elastic region.

Izod Impact Testing (ASTM D256)

Objective: To determine the impact resistance or toughness of the material by measuring the energy absorbed during fracture from a swinging pendulum.

Methodology:

- Specimen: A notched rectangular bar is used. The notch creates a stress concentration point.[6]
- Apparatus: An Izod impact testing machine with a pendulum hammer.[7]
- Procedure: The specimen is clamped vertically, and the pendulum is released from a specified height to strike the notched side of the specimen.[7] The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.
- Calculation:
 - Impact Strength (J/m) = Energy Absorbed (Joules) / Thickness of the specimen (meters)

Rockwell Hardness Testing (ASTM D785)

Objective: To measure the indentation hardness of the material.

Methodology:

- Specimen: A flat specimen with a minimum thickness of 6.4 mm is typically used.[8]
- Apparatus: A Rockwell hardness tester with a specified indenter (e.g., a steel ball for the M scale).[9]
- Procedure: A minor load is first applied to the specimen, followed by a major load for a specified duration. The major load is then removed, and the Rockwell hardness number is read from the dial, which is based on the depth of indentation after the removal of the major load.[8]
- Result: The Rockwell hardness is a dimensionless number read directly from the machine's scale.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. e3s-conferences.org [e3s-conferences.org]
- 2. dot3dfactory.com [dot3dfactory.com]
- 3. ijsart.com [ijsart.com]
- 4. researchgate.net [researchgate.net]
- 5. 3D printing - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Comparative evaluation of impact strength of mechanically modified heat polymerized polymethyl methacrylate (PMMA) resin with addition of 0.5, 1, 2 wt% of silver nanoparticles (AgNPs): An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of process models for additive manufacturing - TWI [twi-global.com]
- 9. hubs.com [hubs.com]
- To cite this document: BenchChem. [A Comparative Guide to the Mechanical Properties of 3D Printed PMMA]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3431434#validation-of-the-mechanical-properties-of-3d-printed-pmma-parts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com